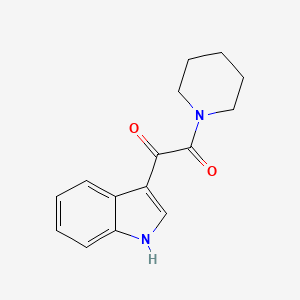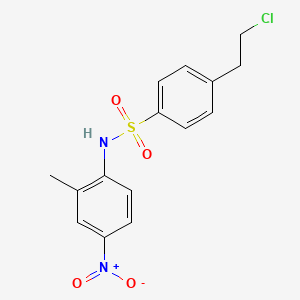![molecular formula C21H18N2O2 B11558023 N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylbenzamide](/img/structure/B11558023.png)
N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2-METHYLBENZAMIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2-METHYLBENZAMIDE typically involves the condensation reaction between an aldehyde and an amine. The general synthetic route includes:
Condensation Reaction: The reaction between 2-hydroxybenzaldehyde and 3-aminobenzamide in the presence of an acid catalyst to form the Schiff base.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the Schiff base can lead to the formation of secondary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2-METHYLBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent for the treatment of various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2-METHYLBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The Schiff base can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-HYDROXYPHENYL)-2-METHYLBENZAMIDE
- N-(3-HYDROXYPHENYL)-2-METHYLBENZAMIDE
- N-(4-HYDROXYPHENYL)-2-METHYLBENZAMIDE
Uniqueness
N-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2-METHYLBENZAMIDE is unique due to the presence of both the Schiff base moiety and the hydroxyl group on the phenyl ring. This structural feature enhances its ability to form hydrogen bonds and coordinate with metal ions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C21H18N2O2 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
N-[3-[(2-hydroxyphenyl)methylideneamino]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H18N2O2/c1-15-7-2-4-11-19(15)21(25)23-18-10-6-9-17(13-18)22-14-16-8-3-5-12-20(16)24/h2-14,24H,1H3,(H,23,25) |
Clé InChI |
MDRXEDGZSKFKEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N=CC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{N'-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)-4-nitrobenzene-1-sulfonamide](/img/structure/B11557945.png)
![4-methyl-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11557946.png)

![N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557962.png)
![4-(4-{[(3,5-Dinitrophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11557963.png)
![2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B11557975.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11557985.png)
![2-[(E)-(2-{[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-methoxyphenyl acetate](/img/structure/B11557990.png)
![[(3-Cyano-4-phenyl-6-thien-2-ylpyridin-2-yl)thio]acetic acid](/img/structure/B11557992.png)
![2-[(4-methoxyphenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-enylidene]acetohydrazide](/img/structure/B11557996.png)
![bis(4-{(E)-[(3-methylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11557997.png)
![benzyl [(3-cyano-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B11558003.png)
![3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11558008.png)
